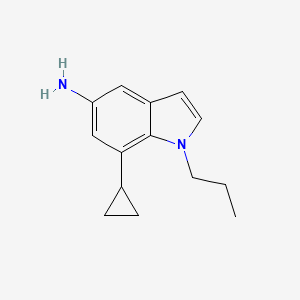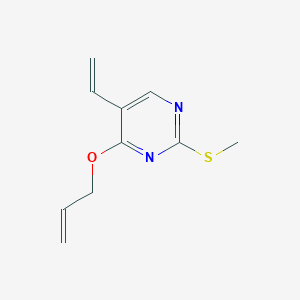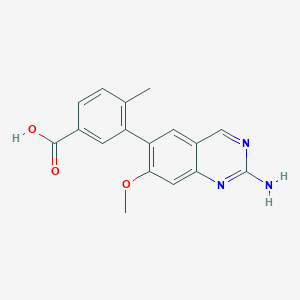
7-Cyclopropyl-1-propylindol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclopropyl-1-propylindol-5-amine: is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent functionalization steps introduce the cyclopropyl and propyl groups.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale Fischer indole synthesis followed by selective functionalization. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Cyclopropyl-1-propylindol-5-amine is used as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Indole derivatives are known for their activity against a range of biological systems, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and microbial infections .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 7-Cyclopropyl-1-propylindol-5-amine involves its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications present on the indole ring .
Comparaison Avec Des Composés Similaires
1H-indol-5-amine: An indole derivative with an amino group at position 5.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Propylamine: A basic amine with a propyl group.
Uniqueness: 7-Cyclopropyl-1-propylindol-5-amine is unique due to the combination of the cyclopropyl and propyl groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
7-cyclopropyl-1-propylindol-5-amine |
InChI |
InChI=1S/C14H18N2/c1-2-6-16-7-5-11-8-12(15)9-13(14(11)16)10-3-4-10/h5,7-10H,2-4,6,15H2,1H3 |
Clé InChI |
RXCMEYVVFDLZQF-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC2=CC(=CC(=C21)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)



![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)



![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)


![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
